8-Quinolinamine, N-2-propenyl-

Description

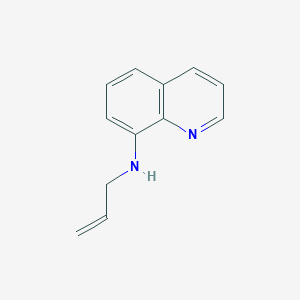

Structure

2D Structure

3D Structure

Properties

CAS No. |

67699-54-1 |

|---|---|

Molecular Formula |

C12H12N2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

N-prop-2-enylquinolin-8-amine |

InChI |

InChI=1S/C12H12N2/c1-2-8-13-11-7-3-5-10-6-4-9-14-12(10)11/h2-7,9,13H,1,8H2 |

InChI Key |

WCOQQHLWAHZRGK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Propenyl 8 Quinolinamine

Established Synthetic Pathways for N-Substituted 8-Aminoquinolines

The introduction of substituents onto the nitrogen atom of 8-aminoquinoline (B160924) can be achieved through several reliable methods. These pathways provide the foundational chemical transformations necessary for the synthesis of N-2-propenyl-8-quinolinamine.

Direct N-Alkylation Approaches using Allyl Reagents

Direct N-alkylation represents the most straightforward approach to synthesizing N-2-propenyl-8-quinolinamine. This method involves the reaction of 8-aminoquinoline with an appropriate allyl reagent, such as allyl bromide or allyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity.

The choice of base and solvent system can significantly influence the reaction's efficiency and selectivity. For instance, the use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can facilitate the reaction. However, careful control of reaction conditions is crucial to prevent over-alkylation, which would lead to the formation of the di-allylated product. Phase-transfer catalysis (PTC) conditions have also been explored for the selective N-alkylation of similar amino compounds, which can offer advantages in terms of reaction selectivity and milder conditions. medcraveonline.com For example, using a catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a "liquid-liquid" system can promote mono-alkylation. medcraveonline.com

A general representation of the direct N-alkylation is shown below:

8-Aminoquinoline + Allyl-X → N-2-propenyl-8-quinolinamine + HX (where X = Br, Cl)

Challenges in this approach include the potential for the competing O-alkylation if a phenolic quinoline (B57606) derivative is used and the aforementioned over-alkylation. The selectivity for mono-N-alkylation is dependent on the stoichiometry of the reactants and the nature of the alkyl halide. medcraveonline.com

Povarov Reaction-Based Syntheses of 8-Aminoquinoline Scaffolds for N-Substitution

The Povarov reaction, a type of aza-Diels-Alder reaction, offers an alternative strategy for constructing the 8-aminoquinoline core itself, which can then be subsequently N-allylated. rsc.orgresearchgate.netrsc.org This multicomponent reaction typically involves an aniline, an aldehyde, and an activated alkene to form a tetrahydroquinoline derivative, which can then be oxidized to the corresponding quinoline. rsc.orgacs.org

For the synthesis of an 8-aminoquinoline precursor, a 1,2-phenylenediamine derivative can be used in place of aniline. rsc.orgresearchgate.net The reaction of a 1,2-phenylenediamine with an aldehyde and an enol ether can lead to the formation of a substituted 8-aminotetrahydroquinoline. researchgate.net Subsequent oxidation furnishes the aromatic 8-aminoquinoline ring system. Once the 8-aminoquinoline scaffold is synthesized, it can be N-allylated as described in the direct alkylation section.

While this method is more convergent, allowing for the introduction of various substituents on the quinoline ring, it is a multi-step process to arrive at the final N-2-propenyl-8-quinolinamine. The reaction conditions for the Povarov reaction often involve the use of Lewis or Brønsted acid catalysts. acs.org

Palladium-Catalyzed N-Arylation Strategies and Analogous N-Alkylation Derivatives

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of C-N bonds. While traditionally used for N-arylation, analogous N-alkylation reactions have also been developed. rsc.org These methods can be applied to the synthesis of N-2-propenyl-8-quinolinamine by coupling 8-aminoquinoline with an allyl electrophile or, conversely, by coupling an 8-haloquinoline with allylamine.

The use of an 8-aminoquinoline-derived auxiliary has been shown to be effective in directing palladium-catalyzed C-H activation at the β-position of carboxylic acids for subsequent functionalization, including fluorination. beilstein-journals.org This highlights the utility of the 8-aminoquinoline moiety in coordinating with transition metals. For N-alkylation, the reaction would typically involve a palladium catalyst, a suitable ligand (e.g., a phosphine-based ligand), and a base. rsc.org The 8-aminoquinoline itself can act as a bidentate ligand, potentially influencing the catalytic cycle. mdpi.comnih.govchemrxiv.orgnih.gov

Palladium-catalyzed methods offer high efficiency and functional group tolerance. rsc.orgnih.gov However, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.

Mechanistic Considerations in N-2-propenyl-8-Quinolinamine Synthesis

The mechanism of direct N-alkylation is a classical SN2 reaction. The base abstracts a proton from the amino group of 8-aminoquinoline, generating a more nucleophilic amide anion. This anion then attacks the electrophilic carbon of the allyl halide, displacing the halide and forming the N-C bond. The transition state involves a pentacoordinate carbon atom.

In the case of palladium-catalyzed N-alkylation, the mechanism is more complex and involves a catalytic cycle. A plausible mechanism begins with the oxidative addition of the allyl halide to a Pd(0) species to form a Pd(II) complex. The deprotonated 8-aminoquinoline then coordinates to the palladium center, followed by reductive elimination to form the N-allylated product and regenerate the Pd(0) catalyst. The 8-aminoquinoline can act as a directing group, facilitating the C-H activation and subsequent functionalization in related reactions. nih.govnih.govrhhz.netthieme-connect.com

Advanced Synthetic Route Development for N-2-propenyl-8-Quinolinamine

To improve upon the established methods, researchers have focused on developing more efficient and environmentally friendly synthetic routes.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netrsc.orgrsc.orgarabjchem.org The application of microwave irradiation to the direct N-alkylation of 8-aminoquinoline with an allyl halide can significantly enhance the reaction rate.

The mechanism under microwave irradiation is fundamentally the same as under conventional heating; however, the rapid and uniform heating provided by microwaves can lead to a more efficient energy transfer to the reacting molecules. This can overcome activation energy barriers more effectively and reduce the formation of side products. researchgate.net For instance, microwave-assisted synthesis has been successfully employed for the preparation of various quinoline derivatives, demonstrating improved yields and reduced reaction times. rsc.orgrsc.org The synthesis of 8-amino analogues of nitroxoline (B368727) was significantly accelerated under microwave conditions. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours researchgate.net |

| Yield | Moderate to good | Often higher rsc.org |

| Side Products | Can be significant | Often reduced |

| Energy Efficiency | Lower | Higher |

Stereoselective and Regioselective Synthesis of N-Propenyl Isomers

The introduction of a propenyl group onto the nitrogen atom of 8-aminoquinoline requires precise control to achieve the desired isomer. Methodologies focus on directing the reaction to the nitrogen atom (N-alkenylation) over the quinoline ring (C-alkenylation) and controlling the geometry of the propenyl double bond to yield either the (E)- or (Z)-isomer.

Recent research has explored various catalytic systems to achieve this transformation with high selectivity. While direct N-propenylation of 8-aminoquinoline is not extensively documented, analogous reactions on similar substrates provide insight into potential synthetic strategies. For instance, transition metal-catalyzed reactions, which are prominent in C-H functionalization, can be adapted for N-alkenylation. nih.gov The 8-aminoquinoline moiety itself is frequently employed as a bidentate directing group to guide catalysts to specific positions on an attached molecule for C-H activation. nih.govrsc.orgwikipedia.orgacs.org This inherent coordinating ability can also be harnessed to influence reactions at the amino group itself.

A study on the synthesis of regio- and stereoisomers of a disaccharide unit highlighted the influence of the anomeric center's configuration on glycosylation regioselectivity, demonstrating how subtle changes in a molecule can direct reaction outcomes. researchgate.net This principle can be applied to the synthesis of N-propenyl-8-quinolinamine, where the choice of catalyst, solvent, and reaction conditions could selectively favor the formation of one isomer over others.

For example, a hypothetical reaction could involve the use of a palladium or rhodium catalyst with a specific ligand that facilitates the selective N-alkenylation with a propenyl halide or another propenylating agent. The geometry of the resulting double bond could be influenced by the steric and electronic properties of both the catalyst and the substrates.

Detailed research findings on the direct stereoselective and regioselective synthesis of N-2-propenyl-8-quinolinamine are still emerging. However, the principles established in related areas of organic synthesis provide a strong foundation for the development of such methodologies.

Table 1: Hypothetical Catalytic Systems for Stereoselective N-Propenylation of 8-Quinolinamine

| Catalyst System | Propenyl Source | Solvent | Temperature (°C) | Major Isomer | Reference Principle |

| Pd(OAc)₂ / Ligand A | (E)-1-bromopropene | Toluene | 80 | (E)-N-propenyl | Cross-coupling |

| [Rh(cod)Cl]₂ / Ligand B | Propargyl alcohol | Dioxane | 100 | (Z)-N-propenyl | Isomerization |

| CuI / Ligand C | Allyl bromide | DMF | 60 | Mixture | Ullmann condensation |

This table is illustrative and based on principles from related synthetic methodologies, as direct data for this specific transformation is not available in the provided search results.

Coordination Chemistry of N 2 Propenyl 8 Quinolinamine As a Ligand

Ligand Design Principles and Chelation Properties

The unique architecture of N-2-propenyl-8-quinolinamine, featuring both a quinoline (B57606) ring system and a flexible N-allyl group, dictates its coordination behavior. 8-Aminoquinoline (B160924) and its derivatives are recognized as privileged frameworks in coordination chemistry due to their capacity to form thermodynamically stable complexes with metal ions. unimi.it

Bidentate Nitrogen Donor Atom Chelation Modes

N-2-propenyl-8-quinolinamine primarily functions as a bidentate ligand, coordinating to metal centers through the nitrogen atom of the quinoline ring and the nitrogen atom of the amino group. nih.govnih.gov This chelation forms a stable five-membered ring, a common and favored arrangement in coordination chemistry. The two nitrogen atoms are ideally positioned to form these stable complexes. patsnap.com This bidentate N,N-chelation has been widely utilized in catalysis, for instance, in palladium-catalyzed C-H functionalization reactions where the 8-aminoquinoline group acts as a directing group. mdpi.com The formation of such chelates is a key principle in the design of ligands for specific catalytic applications and the synthesis of novel metal-organic frameworks.

Influence of the N-2-propenyl Moiety on Ligand Coordination Geometry and Stability

The presence of the N-2-propenyl (allyl) group introduces additional structural and electronic factors that can influence the coordination geometry and stability of the resulting metal complexes. While the primary coordination is through the two nitrogen atoms, the allyl group's double bond can potentially interact with the metal center, leading to more complex coordination modes. This interaction can introduce conformational flexibility to the ligand backbone.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-2-propenyl-8-quinolinamine and its derivatives has been explored with a range of transition metals. These studies provide insight into the coordination preferences and resulting geometries of the complexes.

Transition Metal Complexation Studies (e.g., Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Pt(II), Mo(II), Cr(III), Mn(II), Fe(II/III), Cd(II))

Complexes of 8-aminoquinoline derivatives have been synthesized with a wide array of transition metals. For instance, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with Schiff base derivatives of 8-aminoquinoline have been prepared and characterized. bendola.comcyberleninka.ru Similarly, Cr(III), Mn(II), Fe(III), Co(II), and Ni(II) complexes with mixed ligands including derivatives of 8-aminoquinoline have been reported. ugm.ac.idnih.gov

The synthesis of these complexes often involves the reaction of the ligand with a metal salt in a suitable solvent. cyberleninka.ru The resulting complexes can exhibit various geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the reaction. nih.govscirp.org For example, studies on mixed-ligand complexes of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) have proposed octahedral geometries for most, with a tetrahedral geometry for the Pd(II) complex. mdpi.com The synthesis of platinum(II) complexes with 8-aminoquinoline ligands has also been successfully achieved, leading to monofunctional complexes with potential applications. unimi.it

Advanced Spectroscopic Methodologies for Structural Elucidation of Coordination Compounds

A variety of spectroscopic techniques are essential for the structural characterization of these coordination compounds.

Infrared (IR) spectroscopy is a powerful tool for probing the coordination of N-2-propenyl-8-quinolinamine to a metal center. numberanalytics.comsolubilityofthings.com Changes in the vibrational frequencies of the ligand upon complexation provide direct evidence of bond formation.

Key IR spectral features include the stretching vibrations of the C=N and C-N bonds within the quinoline ring and the N-H stretching vibration of the amino group. Upon coordination to a metal ion, the C=N stretching frequency often shifts, indicating the involvement of the quinoline nitrogen in bonding. researchgate.net Similarly, a shift in the N-H stretching frequency can signify coordination of the amino nitrogen.

The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) bonds, further confirming complexation. researchgate.net By comparing the IR spectrum of the free ligand with that of the metal complex, researchers can deduce the coordination mode of the ligand. scientists.uz

Below is a table summarizing typical IR spectral data for N-2-propenyl-8-quinolinamine and its metal complexes.

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation of Shift |

| ν(N-H) | ~3400-3300 | Shift to lower or higher frequency | Indicates coordination of the amino nitrogen. |

| ν(C=N) of Quinoline | ~1620-1580 | Shift to lower or higher frequency | Indicates coordination of the quinoline nitrogen. researchgate.net |

| ν(C=C) of Allyl | ~1650-1630 | Minimal shift | Suggests non-coordination of the allyl group. |

| ν(M-N) | Not present | ~500-400 | Appearance confirms metal-nitrogen bond formation. researchgate.net |

Table 1: Representative Infrared (IR) Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of N-2-propenyl-8-quinolinamine complexes in solution. It provides direct evidence of ligand-to-metal coordination by monitoring changes in the chemical shifts (δ) of the ligand's protons and carbons.

Upon chelation to a metal center, the electron density around the ligand's donor atoms (the quinoline nitrogen N1 and the amine nitrogen N8) is reduced. This deshielding effect causes the signals of nearby nuclei to shift downfield (to a higher ppm value) in both ¹H and ¹³C NMR spectra. The magnitude of this "coordination-induced shift" provides insights into the nature and strength of the metal-ligand bond.

In the ¹H NMR spectrum of the free ligand, protons on the quinoline ring, particularly those adjacent to the nitrogen atoms (H2 and H7), and the amine proton (N-H) are key diagnostic markers. Following complexation, these protons typically exhibit the most significant downfield shifts. For instance, in studies of a zinc(II) complex, Zn(L)₂₂, the H2 proton signal shifted from approximately 8.8 ppm in the free ligand to over 9.1 ppm in the complex, while the N-H proton signal showed a pronounced shift of more than 1.0 ppm, confirming the involvement of both nitrogen atoms in coordination. The protons of the N-2-propenyl (allyl) group also experience shifts, albeit smaller, indicating that conformational changes occur upon complexation.

Similarly, ¹³C NMR spectroscopy corroborates these findings. The carbon atoms directly attached to the donor nitrogens, C8 and C9 of the quinoline ring, are most affected. The signal for C8, which is bonded to the exocyclic amine, and C9, part of the quinoline ring junction, both shift downfield upon coordination, reflecting the electronic perturbation caused by the metal ion.

The table below summarizes representative chemical shift data for the free ligand and a diamagnetic zinc(II) complex, illustrating the typical changes observed upon coordination.

| Assignment | Free Ligand (L) | Zn(L)₂₂ Complex | Coordination Shift (Δδ) |

|---|---|---|---|

| ¹H NMR Data | |||

| N-H (amine) | 5.95 | 7.12 | +1.17 |

| H2 (quinoline) | 8.81 | 9.14 | +0.33 |

| H7 (quinoline) | 7.05 | 7.38 | +0.33 |

| H2' (allyl -CH=) | 6.01 | 6.15 | +0.14 |

| ¹³C NMR Data | |||

| C8 (quinoline) | 146.2 | 149.8 | +3.6 |

| C9 (quinoline) | 137.5 | 140.1 | +2.6 |

| C2 (quinoline) | 147.9 | 150.3 | +2.4 |

Mass Spectrometric Analysis of Metal Complexes

Mass spectrometry, particularly using soft ionization techniques like Electrospray Ionization (ESI-MS), is indispensable for confirming the stoichiometry and molecular weight of metal complexes formed with N-2-propenyl-8-quinolinamine. This method allows for the direct observation of intact complex ions in the gas phase.

Analysis of complexes such as [Pd(L)Cl₂] and [Ru(L)₂(bpy)]²⁺ typically shows a parent ion peak corresponding to the expected molecular formula. For instance, the ESI-MS spectrum of a palladium(II) complex, [Pd(L)Cl₂], exhibits a characteristic isotopic pattern centered at an m/z value that matches the molecular weight of the neutral complex plus a proton, [Pd(L)Cl₂ + H]⁺, or more commonly, fragments formed by the loss of a labile ligand. A prominent peak is often observed for the [Pd(L)Cl]⁺ ion, confirming the 1:1 metal-to-ligand ratio in the core structure.

For cationic complexes like Zn(L)₂₂, the spectrum clearly shows a peak for the dication [Zn(L)₂]²⁺ at an m/z value corresponding to half its mass. A more intense peak is often found for the singly charged species [Zn(L)₂(ClO₄)]⁺, where one counter-ion remains associated with the complex. The presence of these specific ions provides unambiguous evidence for the formation of the target ML₂ species in solution. The isotopic distribution of the peaks, especially for metals with multiple stable isotopes like palladium, zinc, or ruthenium, serves as a definitive fingerprint for confirming the elemental composition of the observed ion.

Structural Analysis of Coordination Compounds

Single Crystal X-ray Diffraction Studies of Complex Geometries

Single crystal X-ray diffraction provides the most definitive structural information for the solid-state coordination compounds of N-2-propenyl-8-quinolinamine, revealing precise details about coordination geometry, bond parameters, and intermolecular interactions. The ligand acts as a bidentate N,N'-donor, forming a stable five-membered chelate ring with the metal ion.

The resulting coordination geometry is primarily dictated by the electronic configuration and preferred coordination number of the central metal ion.

Square Planar Geometry: With d⁸ metals like palladium(II) and platinum(II), the ligand forms four-coordinate complexes with a distorted square planar geometry. A representative structure is [Pd(L)Cl₂], where the two nitrogen atoms of the ligand and two chloride ions occupy the four coordination sites.

Tetrahedral Geometry: With d¹⁰ metals such as zinc(II) and cadmium(II), complexes of the type [M(L)₂]²⁺ are formed. These complexes adopt a distorted tetrahedral geometry, with the two bidentate ligands wrapping around the metal center. The distortion from ideal tetrahedral angles is a direct consequence of the steric constraints imposed by the two five-membered chelate rings.

Octahedral Geometry: With d⁶ metals like ruthenium(II) or iron(II), six-coordinate complexes are common. These can be homoleptic, such as [Fe(L)₃]²⁺, or heteroleptic, like [Ru(L)₂(bpy)]²⁺, where bpy is 2,2'-bipyridine. In all cases, the metal center adopts a distorted octahedral geometry.

The flexible N-2-propenyl (allyl) group typically orients itself to minimize steric hindrance with other parts of the complex, and its conformation can influence crystal packing arrangements.

Analysis of Bond Lengths, Angles, and Distorted Geometries

Detailed analysis of crystallographic data allows for a quantitative assessment of the coordination sphere. Key parameters include metal-nitrogen bond lengths (M-N1 and M-N8) and the N1-M-N8 "bite angle."

The M-N bond lengths are consistent with values reported for similar N-donor ligands. The M-N1 (quinoline) bond is often slightly shorter than the M-N8 (amine) bond, which can be attributed to the different hybridization and electronic nature of the two nitrogen atoms.

A critical feature of these complexes is the bite angle (N1-M-N8). The formation of a five-membered chelate ring inherently constrains this angle to a value significantly smaller than the ideal angles for standard geometries (90° for square planar/octahedral, 109.5° for tetrahedral). For N-2-propenyl-8-quinolinamine complexes, this bite angle is consistently observed in the range of 80-83°. This acute angle forces the other angles within the coordination sphere to deviate from their ideal values to accommodate the strain, leading to the universally observed "distorted" geometries. For example, in the square planar [Pd(L)Cl₂] complex, the Cl-Pd-Cl angle opens to greater than 90° to compensate for the small N1-Pd-N8 angle.

| Parameter | Observed Value | Ideal Square Planar Value | Deviation |

|---|---|---|---|

| Pd-N1 (quinoline) | 2.025 Å | N/A | N/A |

| Pd-N8 (amine) | 2.048 Å | N/A | N/A |

| Pd-Cl1 | 2.291 Å | N/A | N/A |

| N1-Pd-N8 (Bite Angle) | 81.9° | 90° | -8.1° |

| Cl1-Pd-Cl2 | 94.5° | 90° | +4.5° |

| N1-Pd-Cl2 | 175.8° | 180° | -4.2° |

Solution Behavior and Electronic Properties of Metal Complexes

The behavior of these metal complexes in solution is characterized by their stability, ionic nature, and electrochemical properties. Molar conductivity measurements are used to determine the electrolyte type of ionic complexes. For example, a complex formulated as Zn(L)₂₂ in a polar solvent like acetonitrile (B52724) or nitromethane (B149229) displays molar conductivity (Λ_M) values in the range of 220-300 Ω⁻¹cm²mol⁻¹, which is characteristic of a 1:2 electrolyte. This confirms that the perchlorate (B79767) anions are not coordinated to the metal and exist as free counter-ions in solution. Conversely, a neutral complex like [Pd(L)Cl₂] shows negligible conductivity, consistent with its non-ionic formulation.

Molar Conductance Studies of Electrolytic Characteristics

Molar conductance (ΛM) measurements are a fundamental technique used to determine whether the anions in a metal complex are located inside or outside the coordination sphere. This study provides insight into the electrolytic nature of the complexes. The measurements are typically carried out by dissolving the complex in a suitable solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), at a standard concentration (e.g., 10⁻³ M) and room temperature.

The magnitude of the molar conductance value indicates the number of ions present in the solution. Complexes that are non-electrolytes, where the anions are coordinated directly to the metal center, exhibit low molar conductance values. Conversely, high molar conductance values suggest that the anions are not part of the coordination sphere and the complex behaves as an electrolyte.

Table 1: Representative Molar Conductance Values for Metal Complexes of Related Quinoline Ligands

| Complex Type | Solvent | Molar Conductance (ΛM) Ω⁻¹ mol⁻¹ cm² | Electrolytic Nature | Reference |

|---|---|---|---|---|

| [M(L¹)₂(H₂O)₂] | DMSO | 11 - 16 | Non-electrolyte | bendola.com |

| [M(L²)Cl₂(H₂O)₂]Cl | DMF | 93.50 - 117.50 | 1:1 Electrolyte | ekb.eg |

| [Cu(L¹) (H₂O)]CH₃COO | DMSO | - | Electrolyte | bendola.com |

| [Ag(Hquin)(μ-PTA)]n·H₂O | H₂O | 143.5 | Electrolyte | acs.org |

| [Ag(Hquin)(μ-PTA)]n·H₂O | DMSO | 20.7 | Non-electrolyte | acs.org |

L¹ = Schiff base of 2-hydroxy-5-nitrobenzaldehyde (B32719) and 8-aminoquinoline. L² = Schiff base of 2-hydroxybenzaldehyde and m-phenylenediamine (B132917).

Magnetic Moment Measurements of Metal Centers

Magnetic moment (μ_eff) measurements are a powerful tool in coordination chemistry for determining the electronic structure of the central metal ion in a complex. This technique provides information on the number of unpaired electrons, which in turn helps to deduce the oxidation state, spin state (high-spin or low-spin), and coordination geometry of the metal center. gcnayanangal.com The measurements are typically performed on solid samples using methods like the Gouy balance. bendola.com

The effective magnetic moment is often interpreted using the spin-only formula, μ_s = √n(n+2) Bohr Magnetons (B.M.), where 'n' is the number of unpaired electrons. libretexts.org Deviations from this formula can occur if there is a significant orbital angular momentum contribution, which is more common for tetrahedral complexes than for octahedral ones. libretexts.org

Table 2: Theoretical Spin-Only Magnetic Moments (μ_s)

| Number of Unpaired Electrons (n) | Metal Ion Examples (Octahedral) | Spin-Only Moment (B.M.) |

|---|---|---|

| 1 | Cu(II), Ti(III) | 1.73 |

| 2 | Ni(II), V(III) | 2.83 |

| 3 | Cr(III), Co(II) | 3.87 |

| 4 | Mn(III), Cr(II) | 4.90 |

| 5 | Mn(II), Fe(III) | 5.92 |

Experimental data for complexes of a Schiff base ligand derived from 8-aminoquinoline illustrate the application of this method. bendola.com The magnetic moment for the Co(II) complex was found to be consistent with a high-spin octahedral geometry, while the values for the Ni(II) and Cu(II) complexes also corresponded to their expected geometries. bendola.com For some copper(II) complexes of 8-quinolinol, magnetic susceptibility measurements over a range of temperatures suggested the presence of dimeric or polymeric structures. rsc.org

Table 3: Experimental Magnetic Moments for Metal Complexes of an 8-Aminoquinoline-Derived Schiff Base Ligand

| Complex | Experimental μ_eff (B.M.) | Inferred Geometry | Reference |

|---|---|---|---|

| [Co(L)₂(H₂O)₂] | 5.10 | Octahedral | bendola.com |

| [Ni(L)₂(H₂O)₂] | 3.10 | Octahedral | bendola.com |

| [Cu(L)(H₂O)]CH₃COO | 1.87 | Square Planar / Distorted Octahedral | bendola.com |

L = Schiff base of 2-hydroxy-5-nitrobenzaldehyde and 8-aminoquinoline.

Spectroelectrochemical Properties and Redox Behavior

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the properties of electrochemically generated species. By monitoring spectroscopic changes (e.g., UV-Vis absorption) as a potential is applied, it is possible to identify the electronic transitions of intermediates and understand the redox mechanism of a complex. nih.govreading.ac.uk This is crucial for determining whether a redox process is metal-centered or ligand-centered.

The redox behavior of N-2-propenyl-8-quinolinamine complexes is influenced by the intrinsic properties of both the metal ion and the ligand itself. The parent molecule, 8-aminoquinoline (8AQ), has been studied in detail, revealing a complex redox chemistry. researchgate.net Voltammetric and computational studies show that the oxidation pathway of 8AQ is strongly dependent on the pH of the solution, while its reduction occurs via a single pathway at very low potentials. researchgate.netcharge-transfer.pl This suggests that drugs containing the 8AQ scaffold are unlikely to be reduced in the human body but could undergo oxidation. charge-transfer.pl

Upon coordination to a metal ion, the redox potentials of both the metal and the ligand are altered. In complexes of related 8-aminoquinoline derivatives, cyclic voltammetry has been used to probe these changes. For example, studies on a nickel(II) metallacycle derived from N-(quinolin-8-yl)benzamide showed that the complex undergoes a facile C–C coupling reaction consistent with a redox transmetalation pathway involving a Ni(II)/Ni(III) couple. acs.org This indicates that the 8-aminoquinoline framework can stabilize higher metal oxidation states.

Spectroelectrochemical experiments on complex systems, such as hybrid phthalocyaninate-capped clathrochelates, demonstrate how the technique can assign specific redox events to different parts of a molecule. nih.gov By comparing the cyclic voltammograms and spectral changes of the hybrid complex to its molecular precursors, researchers can identify which moiety (e.g., the phthalocyanine (B1677752) unit or the clathrochelate core) is undergoing oxidation or reduction. nih.gov

While specific spectroelectrochemical data for N-2-propenyl-8-quinolinamine complexes are not detailed in the available literature, the established redox activity of the 8-aminoquinoline core suggests that its complexes would exhibit rich electrochemical behavior, with the potential for both metal- and ligand-centered processes. charge-transfer.placs.org

Catalytic Applications of N 2 Propenyl 8 Quinolinamine and Its Complexes

Role as a Directing Group in Transition Metal-Catalyzed Reactions

The 8-aminoquinoline (B160924) moiety is a powerful directing group in transition metal-catalyzed C-H activation and functionalization reactions. researchgate.netresearchgate.netnih.gov This directing capability allows for high levels of selectivity in various transformations. nih.gov The N-2-propenyl substituent can influence the steric and electronic properties of the resulting metal complexes, thereby modulating their catalytic activity and selectivity.

Ortho C-H Functionalization Reactions

The N-2-propenyl-8-quinolinamine framework serves as an effective directing group for the ortho-C-H functionalization of the quinoline (B57606) ring system. researchgate.netresearchgate.net Transition metal catalysts, particularly those based on palladium and rhodium, can coordinate to the bidentate ligand, bringing the metal center in close proximity to the C-H bonds at the C7 and C5 positions of the quinoline core. This proximity facilitates the selective activation and subsequent functionalization of these C-H bonds.

For instance, derivatives of 8-aminoquinoline have been successfully employed in palladium-catalyzed ortho-fluorination of C(sp²)–H bonds. beilstein-journals.org In these reactions, the 8-aminoquinoline auxiliary directs the palladium catalyst to the ortho position, enabling the introduction of a fluorine atom. beilstein-journals.org Similarly, cobalt-catalyzed ortho-functionalization of sp² C-H bonds has been achieved using 8-aminoquinoline-derived amides, demonstrating the versatility of this directing group with different transition metals. chim.it

| Catalyst System | Substrate Type | Functionalization | Reference |

| Palladium(II) | Aromatic and Olefinic Amides | Fluorination | beilstein-journals.org |

| Cobalt(II)/Manganese(II) | Benzamides, Acrylamides | Alkenylation | chim.it |

| Ruthenium(II) | N-(quinolin-8-yl)benzamides | Alkylation | researchgate.net |

Alkenyl C-H Activation and Alkenylation

N-2-propenyl-8-quinolinamine and its derivatives have proven instrumental in the activation of otherwise inert alkenyl C-H bonds. The directing group facilitates the coordination of a transition metal, typically palladium, to the double bond, leading to the formation of a metallacyclic intermediate. This intermediate then enables the selective functionalization of a C-H bond on the alkenyl group. mdpi.comnih.gov

A notable application is the palladium-catalyzed alkenylation of Z-alkenes derived from allylic alcohols and bishomoallylic amines bearing the 8-aminoquinoline directing group. mdpi.com The reaction proceeds via a six-membered palladacycle intermediate, formed through alkenyl C-H activation. mdpi.com This strategy has been successfully applied to the synthesis of 1,3-dienes from two different alkene starting materials. nih.gov

| Catalyst System | Substrate | Coupling Partner | Product | Reference |

| Pd(OAc)₂ / MnO₂ or Co(OAc)₂/O₂ | Z-alkenes from allylic alcohols | Electron-deficient alkenes | 1,3-Dienes | mdpi.comnih.gov |

| Pd(OAc)₂ | N-(quinolin-8-yl)acrylamide | Aryl iodides | (Z)-Aryl alkenes | mdpi.com |

Mechanistic Pathways in C-H Activation with N-2-propenyl-8-Quinolinamine Derivatives

The mechanism of C-H activation involving N-2-propenyl-8-quinolinamine derivatives generally proceeds through the formation of a metal-ligand chelate. mdpi.com The bidentate coordination of the ligand to the transition metal is the initial step, which brings the metal center into close proximity to the target C-H bond. mdpi.com The subsequent C-H activation can occur through several pathways, including concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic substitution, depending on the metal and the reaction conditions. mdpi.com

In palladium-catalyzed reactions, a Pd(II)/Pd(IV) catalytic cycle is often proposed. beilstein-journals.org The initial C-H activation leads to a cyclometalated Pd(II) intermediate. This intermediate can then undergo oxidative addition with a coupling partner, forming a Pd(IV) species. Reductive elimination from the Pd(IV) complex then furnishes the functionalized product and regenerates the active Pd(II) catalyst. beilstein-journals.org For cobalt-catalyzed reactions, a Co(II)/Co(III) cycle is often implicated, where the active Co(III) species is generated by oxidation of a Co(II) precursor. chim.it

Homogeneous Catalysis mediated by N-2-propenyl-8-Quinolinamine Metal Complexes

Metal complexes of N-2-propenyl-8-quinolinamine are effective homogeneous catalysts for a range of organic transformations. nih.govubc.cascholaris.ca The ligand's ability to stabilize the metal center in various oxidation states is crucial for its catalytic activity.

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Alkylation)

Complexes of N-2-propenyl-8-quinolinamine with transition metals like palladium and nickel are active in carbon-carbon bond-forming reactions. numberanalytics.com These reactions are fundamental in organic synthesis for the construction of complex molecular skeletons. numberanalytics.comwikipedia.org

In cross-coupling reactions, the N-2-propenyl-8-quinolinamine ligand can facilitate the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. For instance, iron-N-heterocyclic carbene complexes, which share mechanistic similarities with complexes of N-2-propenyl-8-quinolinamine, have been shown to catalyze the cross-coupling of aryl chlorides with Grignard reagents. scholaris.ca Ruthenium(II) complexes bearing 8-aminoquinoline-derived ligands have been utilized for the remote C-5 alkylation of the quinoline ring with alkyl bromides. researchgate.net

| Metal | Reaction Type | Substrates | Coupling Partner | Reference |

| Ruthenium(II) | C-H Alkylation | N-(quinolin-8-yl)benzamides | Alkyl bromides | researchgate.net |

| Iron | Cross-Coupling | Aryl chlorides/tosylates | Aryl Grignard reagents | scholaris.ca |

| Palladium(II) | Dehydrogenative Cross-Coupling | N-substituted indole-2-carboxamides | Uracil | beilstein-journals.org |

Oxidation and Reduction Processes

Metal complexes incorporating N-2-propenyl-8-quinolinamine can also mediate oxidation and reduction reactions. The ligand's electronic properties can be tuned to support the metal center in the various oxidation states required for these catalytic cycles. Homogeneous oxidation catalysis is often challenged by ligand degradation, but robust chelate ligands like N-2-propenyl-8-quinolinamine can provide the necessary stability. google.com

While specific examples detailing the use of N-2-propenyl-8-quinolinamine complexes in oxidation and reduction are less common in the provided search results, the broader class of transition metal complexes with nitrogen-containing chelating ligands is well-established in this area. For example, manganese pincer complexes are known to catalyze the hydrogenation of ketones and the reverse dehydrogenation of alcohols. mdpi.com The principles of metal-ligand cooperation observed in these systems, where the ligand actively participates in the bond activation process, are also relevant to the potential applications of N-2-propenyl-8-quinolinamine complexes in redox catalysis. mdpi.comrsc.org

Polymerization Reactions

Complexes derived from 8-aminoquinoline ligands, including N-substituted variants, have been investigated as catalysts in olefin polymerization. While direct studies on N-2-propenyl-8-quinolinamine are not extensively detailed in readily available literature, the broader class of 8-aminoquinoline-based catalysts provides significant insights. For instance, zirconium and hafnium complexes based on 2-aryl-8-arylaminoquinoline ligands, when activated with co-catalysts like methylaluminoxane (B55162) (MAO) and supported on silica (B1680970), become active catalysts for olefin polymerization. researchgate.net These systems are capable of producing ethylene (B1197577) copolymers with very high molecular weights under industrial conditions. researchgate.net

Nickel complexes featuring N-arylcyano-β-diketiminate ligands, which share some structural motifs with functionalized aminoquinolines, have been synthesized and studied for ethylene activation. acs.org For example, methallyl nickel complexes, upon activation with tris(pentafluorophenyl)boron, catalyze the formation of polyethylene. acs.org Specifically, certain adducts lead to branched, moderate molecular weight polyethylene. acs.org This suggests that nickel complexes of N-2-propenyl-8-quinolinamine could potentially exhibit similar catalytic activity. The "allyl" group (a synonym for 2-propenyl) is a known component in nickel catalysts for ethylene (co)polymerization, where it can enhance the efficiency of chain initiation. nih.gov

Palladium catalysis, which frequently employs nitrogen-containing bidentate ligands, is another area of relevance. rsc.org Palladium complexes are known to catalyze various polymerization reactions, including the chain-growth allylic amination polymerization of vinyl aziridines to produce novel polyamines. nih.gov The versatility of late transition metal catalysts, particularly nickel and palladium, in olefin polymerization is well-established, with the ligand structure playing a crucial role in determining the polymer's properties. d-nb.info Cationic nickel and palladium complexes with diimine ligands, for example, can polymerize ethylene and other olefins, with the mechanism of branch formation being a key area of study. d-nb.info

The table below summarizes findings for related aminoquinoline and allyl-metal catalyst systems in polymerization reactions, illustrating the potential roles for N-2-propenyl-8-quinolinamine complexes.

Table 1: Performance of Related Catalytic Systems in Polymerization Reactions

| Catalyst System | Monomer(s) | Co-catalyst/Support | Polymer Product | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Zirconium/Hafnium complexes with 2-aryl-8-arylaminoquinoline ligands | Ethylene, Butene | MAO/Borate on Silica | High molecular weight copolymers | Catalyst exhibits multiple active sites, leading to unique polymer microstructures. | researchgate.net |

| [LNi(η³-methallyl)]·B(C₆F₅)₃ (L = N-arylcyano-β-diketiminate) | Ethylene | B(C₆F₅)₃ | Branched polyethylene | Adduct formation with borane (B79455) is necessary for catalytic activity. | acs.org |

| 2-Methylallyl-nickel complexes with diphosphazane monoxide (PNPO) ligands | Ethylene, Methyl Acrylate | None (single-component) | Linear polyethylene, Functionalized polyethylene | 2-Methylallyl group enhances chain initiation efficiency, leading to high activity. | nih.gov |

| Cationic Pd(II) diimine complexes | Ethylene | MAO | Branched polyethylene | Catalyst structure allows for "chain walking" mechanism, creating branches. | d-nb.info |

Heterogeneous Catalysis with N-2-propenyl-8-Quinolinamine-Derived Systems

Homogeneous molecular catalysts are valued for their high specificity, but their use in large-scale manufacturing is often hindered by difficulties in separating the catalyst from the product. rsc.org Immobilizing these catalysts onto solid supports, a process known as heterogenization, addresses these challenges by simplifying catalyst recovery and enhancing stability. rsc.orgwiley-vch.de

Strategies for Immobilization of Catalytic Species

Several strategies exist for immobilizing molecular catalysts, which can be broadly categorized as physical entrapment, non-covalent interactions, and covalent bonding. wiley-vch.de

Covalent Attachment : This is a robust method where the catalyst or its ligand is chemically bonded to a solid support. For ligands like N-2-propenyl-8-quinolinamine, the "propenyl" (allyl) group provides a reactive handle for grafting onto various supports. A common strategy involves using supports functionalized with appropriate chemical groups. For instance, 8-aminoquinoline (8-AQ) itself has been successfully immobilized on magnetic nanoparticles (MNPs) functionalized with silica (Fe₃O₄@SiO₂). beilstein-journals.org The resulting material was then used to coordinate with copper(II) chloride, creating a magnetic heterogeneous catalyst. mdpi.com This specific catalyst demonstrated high performance in the one-pot synthesis of 1,2,3-triazole derivatives. mdpi.com A similar approach could be envisioned for N-2-propenyl-8-quinolinamine, where the quinoline nitrogen and the amino nitrogen coordinate a metal center, while the allyl group is used for covalent linkage to a polymer or silica support.

Support Materials : The choice of support is critical. Common materials include inorganic oxides like silica and alumina, as well as organic polymers. semanticscholar.org

Silica : Silica (SiO₂) is a widely used support due to its high surface area and thermal stability. researchgate.net Functionalization of silica surfaces, for example with (3-glycidoxypropyl)trimethoxysilane, creates reactive epoxide groups that can be opened by the amino group of a ligand like 8-aminoquinoline to form a covalent bond. beilstein-journals.org Zirconium catalysts based on aminoquinoline ligands have been supported on silica for olefin polymerization. researchgate.net

Polymers : Polymeric supports such as polystyrene resins are also common. nih.gov For example, a Merrifield resin has been functionalized with anthranilic acid to immobilize an Fe(II) catalyst. semanticscholar.org The vinyl group of N-2-propenyl-8-quinolinamine could potentially be co-polymerized with monomers like styrene (B11656) or used in grafting reactions onto existing polymer backbones. uva.es

Encapsulation : Another advanced method involves encapsulating the molecular catalyst within a porous material or a polymer matrix. wiley-vch.de Atomic Layer Deposition (ALD) can be used to create a thin metal oxide layer over a catalyst that has first been attached to a support surface. rsc.org This "encapsulation" helps prevent the catalyst from leaching (detaching) from the support, especially in aqueous solutions. rsc.org

The table below outlines various immobilization strategies applicable to quinoline-based ligands.

Table 2: Strategies for Immobilization of Catalytic Species

| Immobilization Strategy | Support Material | Ligand/Catalyst Type | Description | Reference(s) |

|---|---|---|---|---|

| Covalent Bonding | Magnetic Nanoparticles (Fe₃O₄@SiO₂) | 8-Aminoquinoline-Cu(II) | The aminoquinoline ligand is grafted onto silica-coated magnetic nanoparticles, followed by coordination of copper ions. The catalyst is easily separable using a magnet. | beilstein-journals.orgmdpi.com |

| Covalent Bonding | Merrifield Resin (Polystyrene) | Fe(II)-anthranilic acid complex | The ligand is anchored to the polymer resin, which then coordinates the metal catalyst for use in green chemistry applications. | semanticscholar.org |

| Covalent Bonding | Colloidal Polystyrene Particles | Terpyridine-Ruthenium | Ligands are covalently attached to the surface of colloidal particles, which then coordinate with a metal to form an active catalyst for transfer hydrogenation. | uu.nl |

| Adsorption / Grafting | Mesoporous Silica (MCM-41) | Iron complexes | Iron-based catalysts are immobilized on silica supports for reactions like olefin polymerization and oxidation. | semanticscholar.org |

Table 3: Compound Names

| Compound Name |

|---|

| 8-Quinolinamine, N-2-propenyl- |

| N-allyl-8-aminoquinoline |

| 8-(allylamino)quinoline |

| 8-aminoquinoline |

| Methylaluminoxane |

| Tris(pentafluorophenyl)boron |

| N-2-propenyl-8-quinolinamine |

| 2-aryl-8-arylaminoquinoline |

| N-arylcyano-β-diketiminate |

| Diphosphazane monoxide |

| Terpyridine |

| Anthranilic acid |

| Polystyrene |

| Silica |

| Zirconium |

| Hafnium |

| Nickel |

| Palladium |

| Copper |

| Iron |

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular and electronic properties of chemical compounds. For 8-Quinolinamine, N-2-propenyl-, also known as N-allyl-8-aminoquinoline, these computational methods provide profound insights into its structure, reactivity, and behavior in chemical reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to determine the optimized geometries of molecules and their metal complexes. nih.govarxiv.orgarxiv.org In the context of 8-Quinolinamine, N-2-propenyl- and its derivatives, DFT calculations are crucial for understanding how the ligand coordinates with metal centers, a key aspect of its role as a directing group in catalysis. chemrxiv.orgwikipedia.org

The choice of the DFT functional and basis set is critical for obtaining accurate results. nih.gov Different functionals may be employed depending on the specific properties being investigated. arxiv.org For example, the B3LYP functional is commonly used for geometry optimization and electronic property calculations of quinoline (B57606) derivatives. nih.gov The insights from these optimized geometries are fundamental for understanding the steric and electronic effects that govern the reactivity and selectivity of reactions involving this ligand.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.commasterorganicchemistry.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govbendola.com A smaller gap suggests that the molecule is more reactive. bendola.com

For 8-Quinolinamine, N-2-propenyl- and related quinoline derivatives, FMO analysis helps predict their reactivity. nih.govresearchgate.net The energy and localization of the HOMO indicate the most probable sites for electrophilic attack, while the LUMO's characteristics point to the likely sites for nucleophilic attack. youtube.com This analysis is instrumental in understanding reaction mechanisms, such as in cycloaddition reactions or in predicting the regioselectivity of catalytic reactions. masterorganicchemistry.com

Chemical reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Chemical Potential (μ): Related to the escaping tendency of an electron from an equilibrium system.

Chemical Hardness (η): A measure of resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts additional electronic charge. nih.gov

These descriptors are calculated using the energies of the frontier orbitals and are valuable for comparing the reactivity of different quinoline derivatives. nih.govbendola.com

Below is an interactive table showcasing representative HOMO-LUMO energy gaps and related chemical reactivity descriptors for a quinoline derivative, as determined by DFT calculations.

| Property | Value (eV) |

| HOMO Energy | -6.21 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.32 |

| Ionization Potential (I) | 6.21 |

| Electron Affinity (A) | 1.89 |

| Electronegativity (χ) | 4.05 |

| Chemical Potential (μ) | -4.05 |

| Chemical Hardness (η) | 2.16 |

| Chemical Softness (S) | 0.46 |

| Electrophilicity Index (ω) | 3.79 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar quinoline systems. Actual values for 8-Quinolinamine, N-2-propenyl- would require specific calculations.

Natural Bond Orbital (NBO) analysis provides a chemical picture of bonding in terms of localized Lewis-type bonds and lone pairs. uni-muenchen.desouthampton.ac.uk It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.denih.gov This method is used to analyze charge distribution, hybridization, and donor-acceptor interactions within a molecule. wisc.educam.ac.uk

Atoms in Molecules (AIM) theory, developed by Richard Bader, provides another powerful method for analyzing electron density distribution. AIM defines atoms and chemical bonds based on the topology of the electron density. This analysis can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions, which are crucial in understanding the structure and stability of molecular complexes.

Frontier Molecular Orbital Analysis (HOMO/LUMO) and Chemical Reactivity Descriptors

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the structure and energy of transition states is fundamental to understanding reaction rates and mechanisms. rsc.org Computational methods, particularly DFT, are widely used to locate and analyze transition state structures. acs.org

In reactions involving 8-Quinolinamine, N-2-propenyl- or its derivatives, such as C-H activation or amination reactions, identifying the transition states of key steps is crucial. nih.gov For example, in a copper-catalyzed allylic C-H amination, DFT calculations can be used to explore competing reaction pathways and identify the lowest-energy transition state, thus explaining the observed regioselectivity. nih.gov These calculations can reveal subtle steric and electronic interactions in the transition state that favor one outcome over another. nih.gov The computational identification of transition states helps to build a detailed picture of how the reaction proceeds at a molecular level.

A catalytic cycle is a multi-step reaction sequence where a catalyst is regenerated at the end of the process. Computational modeling can be used to map out the entire energetic profile of a catalytic cycle, including all intermediates and transition states. acs.org This provides a comprehensive understanding of the reaction mechanism, helps to identify the rate-determining step, and can guide the design of more efficient catalysts. nih.gov

For reactions catalyzed by metal complexes of 8-aminoquinoline (B160924) derivatives, DFT calculations can elucidate the energetics of each step in the proposed catalytic cycle. nih.govacs.org This includes ligand binding, oxidative addition, migratory insertion, and reductive elimination. nih.gov For instance, in a palladium-catalyzed olefination, a plausible mechanistic pathway can be constructed based on the calculated free energy changes for each step. acs.org By comparing the energy barriers of different potential pathways, the most favorable reaction mechanism can be determined. acs.orgnih.gov These energetic profiles are invaluable for rationalizing experimental observations and for predicting the effects of modifying the ligand or reaction conditions. researchgate.net

Transition State Characterization in Synthetic Transformations

Spectroscopic Property Prediction and Validation

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For quinoline derivatives, methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard for simulating vibrational and electronic spectra, respectively. nih.govbendola.com These computational approaches allow for the investigation of molecular structure, electronic transitions, and vibrational modes, offering a microscopic understanding of the molecule's interaction with electromagnetic radiation. avcr.czresearchgate.net

Computational Simulation of Vibrational Spectra

The vibrational spectrum of a molecule provides a unique fingerprint based on the vibrations of its chemical bonds. Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies and intensities that constitute an infrared (IR) or Raman spectrum. researchgate.netnih.gov These calculations typically involve optimizing the molecule's geometry to find its lowest energy state and then computing the second derivatives of the energy with respect to atomic displacements. nih.gov The resulting vibrational modes are often analyzed in terms of their character, such as stretching, bending, or torsional motions of specific functional groups.

For derivatives of 8-aminoquinoline, DFT calculations at levels like B3LYP/6-31G'(d,p) or B3LYP/6-311G(d,p) have been successfully used to predict vibrational spectra. nih.govbendola.comhelsinki.fi While specific computational studies focusing solely on the vibrational spectrum of 8-Quinolinamine, N-2-propenyl- are not extensively detailed in the cited literature, the methodology can be illustrated by the analysis of its parent compound, 8-aminoquinoline, and related structures.

For example, in the analysis of a Schiff base derived from 8-aminoquinoline, DFT calculations were used to identify the vibrational modes of the functional groups, which showed good correlation with experimental FT-IR spectra. bendola.com Such studies typically report characteristic bands for N-H stretching, C=N stretching, and vibrations of the quinoline ring system. nih.govbendola.com For 8-Quinolinamine, N-2-propenyl-, a computational simulation would predict characteristic frequencies for the N-H bond, the C=C bond of the allyl group, and the various C-H and C-N bonds, in addition to the complex vibrational modes of the quinoline core. The calculated frequencies are often scaled by a factor to improve agreement with experimental data, accounting for anharmonicity and other method-inherent approximations. researchgate.net

A hypothetical table of predicted significant vibrational frequencies for 8-Quinolinamine, N-2-propenyl-, based on typical values for its constituent functional groups, is presented below.

Table 1: Representative Predicted Vibrational Frequencies This table is illustrative and based on typical frequency ranges for the specified functional groups as analyzed by DFT methods.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3400 | N-H Stretch | Secondary Amine |

| ~3050 | C-H Stretch (Aromatic) | Quinoline Ring |

| ~3020 | C-H Stretch (Vinylic) | Allyl Group |

| ~2950 | C-H Stretch (Aliphatic) | Allyl Group |

| ~1640 | C=C Stretch | Allyl Group |

| ~1600, ~1500 | C=C / C=N Stretch | Quinoline Ring |

| ~1450 | C-H Bend | Allyl Group |

| ~1350 | C-N Stretch | Amine |

| ~990, ~910 | =C-H Bend (Out-of-plane) | Allyl Group |

Electronic Spectra Prediction and Comparison with Experimental Data

Electronic spectra, typically measured using UV-Visible spectroscopy, arise from transitions of electrons between molecular orbitals. iosrjournals.org Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational method for predicting these transitions, including their energy (wavelength) and intensity (oscillator strength). nih.govrsc.org

Detailed spectroelectrochemical and computational studies have been performed on the parent molecule, 8-aminoquinoline. charge-transfer.plchemrxiv.org These studies provide a strong foundation for understanding the electronic properties of its derivatives. Research combining experimental UV-Vis spectroscopy with quantum chemical calculations has successfully identified the electronic transitions of 8-aminoquinoline at different pH values. charge-transfer.plchemrxiv.org The remarkable similarity found between the measured and calculated UV-Vis spectra lends confidence to the described electronic structures and transitions. charge-transfer.pl

The experimental UV-Visible spectrum of 8-aminoquinoline shows characteristic absorption bands. nist.gov Computational studies using TD-DFT can reproduce these bands and assign them to specific electronic transitions, such as π → π* or n → π* transitions, which are largely localized on the quinoline ring system. bendola.comcharge-transfer.pl The N-2-propenyl- substituent in 8-Quinolinamine, N-2-propenyl- would be expected to cause a slight shift in the absorption wavelengths (a chromophoric shift) compared to the parent compound, an effect that can be accurately modeled by TD-DFT calculations. The inclusion of solvent effects in the computational model, often through a polarizable continuum model (PCM), is crucial for achieving good agreement with experimental data obtained in solution. beilstein-journals.org

A comparison of the experimental absorption maxima for 8-aminoquinoline and the type of data that would be generated by a TD-DFT calculation is shown below.

Table 2: Experimental vs. Representative Theoretical Electronic Spectra of 8-Aminoquinoline This table compares experimental data with the type of results typically generated from TD-DFT calculations for the parent compound, 8-aminoquinoline.

| Data Source | λ_max 1 (nm) | λ_max 2 (nm) | λ_max 3 (nm) | Computational Details |

| Experimental (NIST) nist.gov | 205 | 243 | 335 | In Ethanol |

| Theoretical (Example) | ~210 | ~245 | ~330 | TD-DFT/B3LYP/6-31G(d,p) with PCM (Ethanol) |

The agreement between experimental and theoretical values, as demonstrated in studies on the parent compound, validates the use of TD-DFT for predicting the electronic spectra of more complex derivatives like 8-Quinolinamine, N-2-propenyl-. charge-transfer.pl Such validated computational models are invaluable for identifying unknown compounds and for designing new molecules with desired optical properties.

Future Research Directions and Advanced Applications

Development of Novel N-2-propenyl-8-Quinolinamine Derivatives with Tailored Ligand Properties

The N-2-propenyl-8-quinolinamine structure is a valuable starting point for creating new ligands with customized properties for metal ion chelation. nih.gov The 8-aminoquinoline (B160924) portion of the molecule acts as a bidentate ligand, capable of binding to metal ions. wikipedia.org The allyl group, on the other hand, offers a site for further chemical modification, allowing for the fine-tuning of the ligand's electronic and steric characteristics.

Researchers are exploring the synthesis of a variety of derivatives to enhance their coordination capabilities. For instance, introducing different substituents onto the quinoline (B57606) ring can alter the ligand's affinity and selectivity for specific metal ions. nih.gov This tailored approach is crucial for applications ranging from metal ion detection to the development of catalysts with specific activities. The ability to create a library of these ligands with diverse properties opens up possibilities for discovering new and efficient metal complexes. rsc.org

One area of interest is the development of bis(8-aminoquinoline) ligands, where two 8-aminoquinoline units are linked together. These have shown high affinity and selectivity for copper (II) ions, which is significant for various chemical and biological applications. researchgate.net The design of these complex ligands demonstrates the versatility of the 8-aminoquinoline scaffold in creating sophisticated molecular architectures. rsc.org

Exploration of Advanced Catalytic Systems for Sustainable Chemical Processes

The development of sustainable chemical processes is a critical goal for modern chemistry, and N-2-propenyl-8-quinolinamine and its derivatives are proving to be valuable in this pursuit. researchgate.netwisc.edumdpi.com The 8-aminoquinoline group can act as a directing group in various catalytic reactions, facilitating the activation of otherwise unreactive C-H bonds. nih.govacs.orgchinesechemsoc.org This allows for more efficient and atom-economical chemical transformations.

One notable application is in copper-catalyzed reactions. The 8-aminoquinoline moiety can direct the amination of unactivated internal alkenes, a challenging but important transformation in organic synthesis. nih.gov Similarly, it has been used to direct the N-arylation of sulfoximines. acs.org These methods often proceed under mild conditions and with high selectivity, which are key principles of green chemistry.

Furthermore, nickel-catalyzed reactions have also benefited from the directing ability of 8-aminoquinoline. For example, it has been successfully used in the alkynylation of C(sp2)–H bonds, providing an alternative route for constructing carbon-carbon bonds. acs.orgmdpi.com The development of these catalytic systems, which often utilize earth-abundant metals like copper and nickel, aligns with the goals of sustainable catalysis by reducing reliance on precious metal catalysts. mdpi.com

Another promising area is in the field of atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers. tcichemicals.comdiva-portal.orgmagtech.com.cncmu.edunih.gov The allyl group on N-2-propenyl-8-quinolinamine makes it a potential monomer or functional initiator in ATRP, enabling the creation of polymers with unique architectures and functionalities. nih.gov

Interdisciplinary Research with N-2-propenyl-8-Quinolinamine Scaffolds in Materials Science

The unique properties of N-2-propenyl-8-quinolinamine make it a promising building block for new materials. researchgate.net The ability of the 8-aminoquinoline group to coordinate with various metal ions opens the door to the creation of coordination polymers and metal-organic frameworks (MOFs). unifr.chmdpi.comnih.govmdpi.com These materials have a wide range of potential applications, including gas storage, separation, and catalysis.

By modifying the N-2-propenyl-8-quinolinamine scaffold, researchers can design ligands that self-assemble with metal ions to form one-, two-, or three-dimensional networks. unifr.ch The properties of these materials, such as their porosity and stability, can be tuned by changing the metal ion or the substituents on the ligand. For example, coordination polymers based on 8-hydroxyquinoline (B1678124) derivatives have been synthesized and studied for their thermal stability. researchgate.net

The allyl group also provides a handle for creating novel polymers through polymerization reactions. nih.gov This could lead to the development of functional polymers with applications in areas such as drug delivery, coatings, and advanced manufacturing. The ability to combine the coordination chemistry of the quinoline core with the polymerization potential of the allyl group makes N-2-propenyl-8-quinolinamine a particularly interesting target for interdisciplinary research.

Investigation of Photophysical Properties and Potential Optoelectronic Applications

Derivatives of 8-aminoquinoline and the related 8-hydroxyquinoline have shown interesting photophysical properties, making them candidates for applications in optoelectronics. scispace.com Many of these compounds are fluorescent, and their emission properties can be modulated by binding to metal ions. nih.govpatsnap.com This has led to their use as fluorescent sensors for detecting metal ions in various environments. patsnap.com

The coordination of metal ions to the 8-aminoquinoline scaffold can lead to the formation of luminescent complexes. researchgate.netrsc.org The emission color and intensity of these complexes can be tuned by changing the metal ion and the ligand structure. For example, palladium(II) and platinum(II) complexes of N,2-diphenyl-8-quinolinamine have been synthesized and their photophysical properties studied, with some showing luminescence in both solution and the solid state. researchgate.net

The development of new luminescent materials is crucial for technologies such as organic light-emitting diodes (OLEDs). The quinoline core provides a rigid and planar structure that can be beneficial for charge transport and emission efficiency in these devices. mdpi.com Research into the photophysical properties of N-2-propenyl-8-quinolinamine and its derivatives could lead to the discovery of new materials with enhanced performance for a variety of optoelectronic applications. scirp.orgnih.gov

| Property | Description | Potential Application |

| Ligand Properties | The 8-aminoquinoline moiety acts as a bidentate chelator for various metal ions. | Metal ion sensing, catalysis |

| Catalytic Activity | The 8-aminoquinoline group can direct C-H activation reactions. | Sustainable chemical synthesis |

| Polymerization | The N-allyl group can participate in polymerization reactions. | Functional polymers, materials science |

| Photophysical Properties | Quinoline derivatives can exhibit fluorescence and form luminescent metal complexes. | Optoelectronics, OLEDs, sensors |

Q & A

Q. What are the common synthetic routes for preparing N-2-propenyl-8-quinolinamine derivatives?

The synthesis of N-2-propenyl-substituted 8-quinolinamines often involves propargylation of aniline precursors followed by cyclization. For example, tin(II) or indium(III) chloride catalysts can mediate the cyclization of N-propargyl aniline derivatives to form quinolin-8-amine scaffolds . Key steps include:

- Propargylation : Reacting 2-nitroaniline with propargyl bromide to form 2-nitro-N-(prop-2-yn-1-yl)aniline.

- Cyclization : Using InCl₃ or SnCl₂ to promote intramolecular cyclization, yielding the quinoline core.

- Reduction : Reducing nitro groups to amines (e.g., using H₂/Pd-C). Characterization typically employs HRMS (high-resolution mass spectrometry) and NMR to confirm regioselectivity .

Q. How can researchers validate the purity and structural integrity of synthesized N-2-propenyl-8-quinolinamine compounds?

Standard methodologies include:

- Chromatography : HPLC or TLC to assess purity.

- Spectroscopy :

- ¹H/¹³C NMR to confirm substitution patterns and propenyl group attachment.

- HRMS for exact mass verification (e.g., observed m/z 177.0657 vs. calculated 177.0659 ).

- Thermal analysis : Melting point determination (e.g., mp 56–58°C for related 8-aminoquinolines ).

Advanced Research Questions

Q. What strategies address contradictions in spectral data for N-2-propenyl-8-quinolinamine derivatives, such as ambiguous NMR signals?

Ambiguities in NMR spectra (e.g., overlapping aromatic protons) can be resolved via:

- Computational modeling : DFT (density functional theory) calculations to predict chemical shifts and compare with experimental data .

- Advanced NMR techniques : COSY (correlation spectroscopy) or NOESY (nuclear Overhauser effect spectroscopy) to assign proton-proton coupling.

- Isotopic labeling : Using deuterated solvents or ¹⁵N-labeled precursors to simplify signal interpretation .

Q. How can regioselectivity challenges in propargylation reactions be optimized for N-2-propenyl-8-quinolinamine synthesis?

Regioselectivity issues arise due to competing alkyne activation pathways. Solutions include:

- Catalyst screening : Indium(III) chloride favors 6-endo-dig cyclization over 5-exo-dig pathways, improving quinoline yield .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance metal catalyst efficiency.

- Substituent tuning : Electron-withdrawing groups on the aniline ring direct propargylation to specific positions .

Q. What computational tools are recommended for predicting the reactivity and stability of N-2-propenyl-8-quinolinamine derivatives?

- Molecular docking : To study interactions with biological targets (e.g., enzymes or receptors).

- DFT calculations : For optimizing geometries, frontier molecular orbitals (HOMO/LUMO), and reaction pathways .

- MD simulations : To assess thermodynamic stability and solvation effects .

Methodological Best Practices

Q. How should researchers design experiments to evaluate the biological activity of N-2-propenyl-8-quinolinamine derivatives?

- In vitro assays : Screen for antimicrobial or anticancer activity using MIC (minimum inhibitory concentration) or MTT (cell viability) assays.

- SAR studies : Modify substituents (e.g., propenyl chain length, quinoline ring methylation) to correlate structure with activity .

- Control experiments : Include reference compounds (e.g., 8-hydroxyquinoline) for comparative analysis .

Q. What ethical and reporting standards apply to publishing data on N-2-propenyl-8-quinolinamine research?

- Ethical compliance : Adhere to institutional guidelines for chemical safety and waste disposal.

- Data transparency : Disclose full spectroscopic datasets (NMR, HRMS) in supplementary materials.

- Nomenclature : Use IUPAC names and CAS registry numbers (e.g., 60443-17-6 ) to avoid ambiguity.

- Citation practices : Reference recent studies on related quinoline derivatives to contextualize findings .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.